

Technical Guide: N-Methyl-2-pyridone

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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

CAS No.: 94071-56-4

Cat. No.: B7768919

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Systematic Nomenclature, Synthetic Regioselectivity, and Pharmacological Context

Executive Summary

N-Methyl-2-pyridone (Systematic IUPAC: 1-methylpyridin-2(1H)-one) represents a critical heterocyclic scaffold in medicinal chemistry. It serves as a model system for studying amide-iminol tautomerism, a structural motif in peptide surrogates, and a core pharmacophore in antifibrotic and analgesic drug discovery.

This guide provides a definitive technical analysis of the molecule, moving beyond basic definitions to address the ambident nucleophilicity challenges in its synthesis, its distinction from the uremic toxin metabolite (2PY), and its spectroscopic characterization.

Part 1: Nomenclature & Structural Dynamics

The IUPAC Definition

The naming of this molecule often causes confusion due to the tautomeric nature of its precursor, 2-pyridone.

- Preferred IUPAC Name (PIN): 1-Methylpyridin-2(1H)-one
- Retained Name: N-Methyl-2-pyridone
- CAS Registry Number: 694-85-9

Decoding the Syntax

The suffix "-one" implies a ketone, but the ring retains partial aromatic character. The term (1H) is an "indicated hydrogen," essential for defining the position of saturation in the heterocyclic ring before substitution.



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Figure 1: Logical derivation of the systematic IUPAC name.

Aromaticity and Tautomerism

Unlike 2-hydroxypyridine, which exists in equilibrium between the lactim (hydroxy) and lactam (keto) forms, 1-methylpyridin-2(1H)-one is "locked" in the lactam form due to the methylation of the nitrogen. This locking makes it an invaluable probe for studying the hydrogen-bonding behavior of peptide bonds in a rigidified aromatic environment.

Part 2: Synthetic Pathways & Optimization

The Ambident Nucleophile Challenge

The synthesis of 1-methylpyridin-2(1H)-one is not a trivial methylation; it is a study in regioselectivity. The precursor, 2-pyridone, is an ambident nucleophile. It can react at:

- Nitrogen (N-alkylation): Yields the target N-methyl-2-pyridone (Thermodynamic control).
- Oxygen (O-alkylation): Yields 2-methoxypyridine (Kinetic control/Hard electrophiles).

Protocol: Regioselective N-Methylation

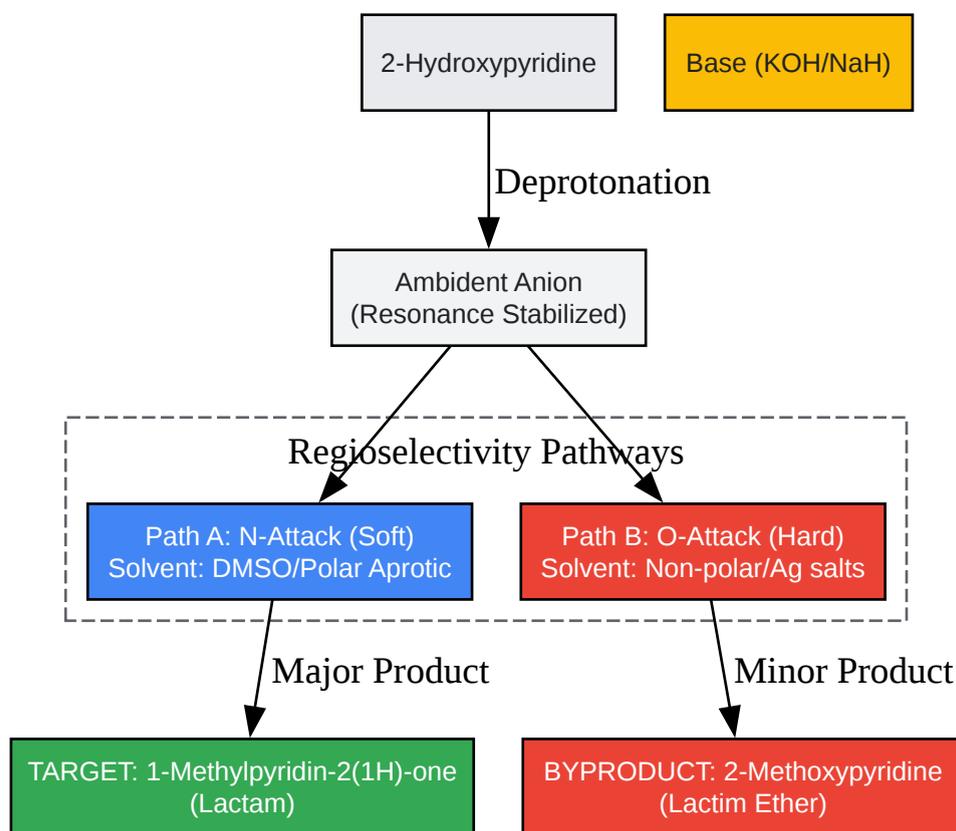
To maximize N-selectivity, the reaction conditions must favor the "softer" nitrogen center over the "hard" oxygen anion.

Reagents:

- Precursor: 2-Hydroxypyridine (1.0 eq)
- Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
- Electrophile: Methyl Iodide (MeI) (Toxic - handle in fume hood)
- Solvent: DMSO or Acetone (Polar aprotic solvents favor N-alkylation)

Step-by-Step Methodology:

- Deprotonation: Dissolve 2-hydroxypyridine (10 mmol) in dry DMSO (15 mL). Add KOH (11 mmol) and stir at room temperature for 30 minutes until the solution becomes clear (formation of the pyridone anion).
- Addition: Cool the solution to 0°C. Add Methyl Iodide (11 mmol) dropwise over 10 minutes. Note: MeI is a soft electrophile, which preferentially attacks the softer Nitrogen center.
- Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).
- Workup: Quench with water (50 mL). Extract with Dichloromethane (3 x 30 mL).
- Purification: The crude mixture may contain trace 2-methoxypyridine. Purify via column chromatography or vacuum distillation. 1-methylpyridin-2(1H)-one has a significantly higher boiling point than the O-methylated byproduct.



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Figure 2: Regioselective divergence in pyridone alkylation.

Part 3: Analytical Characterization

Distinguishing the N-methyl (Target) from the O-methyl (Byproduct) is critical. NMR spectroscopy provides the most definitive validation.

Table 1: Spectroscopic Comparison

Feature	1-Methylpyridin-2(1H)-one (Target)	2-Methoxypyridine (Byproduct)	Mechanistic Reason
¹ H NMR (Me Group)	δ 3.5 - 3.6 ppm (Singlet)	δ 3.9 - 4.0 ppm (Singlet)	O-Me is more deshielded by the electronegative oxygen than N-Me.
¹³ C NMR (Carbonyl)	~162 ppm (C=O characteristic)	~164 ppm (C-O aromatic)	The carbonyl carbon in the lactam is distinct from the aromatic C-O.
IR Spectroscopy	Strong band at 1650–1690 cm ⁻¹ (C=O)	No Carbonyl band; C=N stretch present.	Presence of the amide carbonyl stretch.
Physical State	Solid / High BP Liquid	Liquid (Lower BP)	Lactams have stronger dipole-dipole interactions.

Part 4: Biological Significance & Toxicology[1]

The "Uremic Toxin" Distinction

For drug development professionals, a crucial distinction must be made between the scaffold and the metabolite.

- The Scaffold: 1-Methylpyridin-2(1H)-one (the subject of this guide) is a chemical intermediate.
- The Metabolite (2PY): N-methyl-2-pyridone-5-carboxamide.[1][2][3][4]

In Chronic Kidney Disease (CKD), the metabolite 2PY accumulates in the serum.[5][2][4] It is a major end-product of Nicotinamide (Vitamin B3) metabolism.[5] High levels of 2PY are classified as a uremic toxin and have been linked to the inhibition of PARP-1 (Poly(ADP-ribose) polymerase-1), potentially leading to genomic instability and fibrosis in renal tissue.

Drug Development Implications

While the unsubstituted 1-methylpyridin-2(1H)-one is not the primary uremic toxin, its core structure mimics the toxic metabolite.

- **Pharmacophore Utility:** The pyridone ring is a privileged scaffold in antifibrotic drugs (e.g., Pirfenidone derivatives).
- **Safety Screening:** When designing drugs containing the N-methyl-2-pyridone motif, researchers must screen for metabolic stability to ensure the ring does not undergo oxidation to form toxic carboxamide-like derivatives or accumulate due to renal clearance issues.

References

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